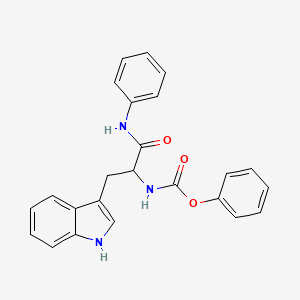![molecular formula C23H16N2O4S B11530145 4-{5-[(E)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11530145.png)
4-{5-[(E)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid is a complex organic compound that features a thiazole ring fused with a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and thiazoles, which undergo condensation reactions to form the fused ring system. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In industry, the compound’s unique properties make it suitable for use in materials science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzimidazole derivatives, such as:
- 2-(4-methylthiazol-5-yl)benzimidazole
- 4-(5-(2-furyl)thiazol-2-yl)benzoic acid
- 7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazole
Uniqueness
What sets 4-(5-{[7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}-2-furyl)benzoic acid apart is its unique fused ring system, which combines the properties of both thiazole and benzimidazole rings
Properties
Molecular Formula |
C23H16N2O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[5-[(E)-(5,6-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C23H16N2O4S/c1-12-3-9-17-20(13(12)2)24-23-25(17)21(26)19(30-23)11-16-8-10-18(29-16)14-4-6-15(7-5-14)22(27)28/h3-11H,1-2H3,(H,27,28)/b19-11+ |
InChI Key |
HNJODXULZZVSEA-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/SC3=N2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)SC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11530065.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B11530071.png)
![6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530072.png)
![N-benzyl-N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-hydroxybenzamide](/img/structure/B11530081.png)
![2-Amino-4-(4-bromophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11530085.png)

![2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11530089.png)

![1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine](/img/structure/B11530104.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530116.png)
![4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11530124.png)

![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2Z)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11530138.png)
![N-(3-nitrophenyl)-2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11530147.png)
